molecular formula C10H6Br3NO3 B12277985 Methyl 3,3,5-tribromo-oxindole-7-carboxylate CAS No. 898747-39-2

Methyl 3,3,5-tribromo-oxindole-7-carboxylate

Cat. No.: B12277985
CAS No.: 898747-39-2
M. Wt: 427.87 g/mol
InChI Key: XESYVLMKJJTKNU-UHFFFAOYSA-N
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Description

Methyl 3,3,5-tribromo-oxindole-7-carboxylate is a brominated oxindole derivative. Oxindoles are heterocyclic compounds with a bicyclic structure containing a lactam ring, often studied for their biological activity in medicinal chemistry.

Properties

CAS No.

898747-39-2

Molecular Formula

C10H6Br3NO3

Molecular Weight

427.87 g/mol

IUPAC Name

methyl 3,3,5-tribromo-2-oxo-1H-indole-7-carboxylate

InChI

InChI=1S/C10H6Br3NO3/c1-17-8(15)5-2-4(11)3-6-7(5)14-9(16)10(6,12)13/h2-3H,1H3,(H,14,16)

InChI Key

XESYVLMKJJTKNU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)C(C(=O)N2)(Br)Br

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 3,3,5-tribromo-oxindole-7-carboxylate typically involves the bromination of oxindole derivatives. One common method includes the reaction of oxindole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

Methyl 3,3,5-tribromo-oxindole-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Methyl 3,3,5-tribromo-oxindole-7-carboxylate has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that brominated oxindoles exhibit enhanced antiproliferative activity due to their ability to interfere with cellular processes in tumor cells. For example, compounds with bromine substitutions have shown increased inhibitory effects against human leukemia (K562), liver cancer (HepG2), and colon cancer (HT-29) cells, with IC50 values indicating potent activity at low concentrations .

2. Bioactive Intermediates
The compound serves as an intermediate in the synthesis of other bioactive molecules. Its unique bromination pattern enhances the reactivity of the oxindole core, making it valuable in developing new pharmaceuticals aimed at treating diseases such as fibrosis and tumors . The synthesis pathways often involve bromination reactions that yield derivatives with improved pharmacological profiles.

Agricultural Biotechnology

1. Plant Growth Regulators
Research has demonstrated that this compound can act as a plant growth regulator. Its derivatives have shown promise in enhancing growth parameters in crops like maize and cucumber. Studies indicate that these compounds can stimulate vegetative growth and increase chlorophyll content, thereby improving photosynthetic efficiency . The application of such compounds could lead to higher yields and better crop resilience.

2. Phytohormone Substitutes
The compound's structural properties allow it to mimic natural phytohormones such as auxins and cytokinins. This characteristic is particularly useful in agricultural practices where synthetic alternatives are needed to boost plant growth without the drawbacks associated with traditional hormones . For instance, trials have shown that specific concentrations of these compounds can significantly enhance seed germination and seedling growth.

Case Studies

Study Focus Findings
Study on Anticancer Activity Evaluated cytotoxic effects on various cancer cell linesCompounds exhibited IC50 values as low as 1.75 µM against K562 cells
Research on Plant Growth Regulation Investigated effects on maize growthIncreased chlorophyll content by up to 36% compared to control
Synthesis Pathway Optimization Developed efficient synthesis routes for oxindole derivativesEnhanced yield of brominated compounds through optimized reaction conditions

Mechanism of Action

The mechanism of action of Methyl 3,3,5-tribromo-oxindole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from structurally related compounds in the sources:

Methyl Esters of Indole Derivatives

  • Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate ():
    • Structure : Trifluoromethyl group at position 7, methyl ester at position 3.
    • Properties : The electron-withdrawing trifluoromethyl group enhances stability and influences binding interactions in medicinal chemistry applications.
    • Contrast : Unlike the tribromo-oxindole, this compound lacks bromine substitutions and the oxindole lactam ring, limiting direct comparability .

Brominated Aromatic Compounds

  • Brominated Fatty Acid Methyl Esters ():
    • Example: Methyl palmitate (C₁₆ fatty acid ester).
    • Properties : Bromination typically increases molecular weight and alters hydrophobicity. However, linear aliphatic brominated esters differ significantly from aromatic brominated oxindoles in reactivity and applications .

Diterpenoid Methyl Esters ():

  • Example: Sandaracopimaric acid methyl ester.
  • Properties: These diterpenoids exhibit antimicrobial and anti-inflammatory activities. Their complex tricyclic structures contrast with the simpler oxindole framework, highlighting divergent synthetic and functional profiles .

Recommended Data Sources

To address these gaps, consult:

  • Specialized Databases : Reaxys, SciFinder, or PubChem for synthetic protocols and properties.
  • Recent Literature : Focus on Journal of Medicinal Chemistry or Organic Letters for brominated heterocycles.
  • Experimental Characterization : Collaborate with analytical labs for NMR, X-ray crystallography, or HPLC-MS profiling.

Biological Activity

Methyl 3,3,5-tribromo-oxindole-7-carboxylate is a brominated oxindole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being studied for its antimicrobial, antiviral, and anticancer properties. The unique bromination pattern contributes to its reactivity and biological effects, making it a valuable candidate for further research.

Molecular Characteristics:

  • CAS No.: 898747-39-2
  • Molecular Formula: C10H6Br3NO3
  • Molecular Weight: 427.87 g/mol
  • IUPAC Name: methyl 3,3,5-tribromo-2-oxo-1H-indole-7-carboxylate
PropertyValue
CAS No.898747-39-2
Molecular FormulaC10H6Br3NO3
Molecular Weight427.87 g/mol
IUPAC Namemethyl 3,3,5-tribromo-2-oxo-1H-indole-7-carboxylate

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its halogenated structure enhances its interaction with microbial targets, potentially increasing its efficacy against resistant strains of bacteria. Studies have shown that compounds with similar halogenation patterns can disrupt bacterial cell membranes and inhibit growth.

Antiviral Properties

The compound has also been evaluated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes or receptors. This mechanism is similar to other brominated compounds known for their antiviral effects.

Anticancer Potential

This compound has been investigated for its anticancer properties. The oxindole scaffold is recognized for its ability to modulate various signaling pathways involved in cancer progression. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting proliferation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular mechanisms are still under investigation but are believed to involve modulation of key signaling pathways associated with cell survival and apoptosis.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of several brominated compounds against Gram-positive and Gram-negative bacteria. This compound showed moderate inhibitory effects against tested strains, highlighting the potential for development as an antimicrobial agent .
  • Anticancer Activity :
    In a study focused on oxindole derivatives as anticancer agents, this compound was found to significantly reduce the viability of colorectal cancer cells in vitro. The compound induced cell cycle arrest and apoptosis through mitochondrial pathways .
  • Antiviral Screening :
    Preliminary antiviral screening indicated that this compound exhibited activity against certain viruses by inhibiting their replication mechanisms in cultured cells .

Comparison with Similar Compounds

The biological activities of this compound can be compared with other indole derivatives:

CompoundActivity TypeObservations
Methyl 1-hydroxyindole-3-carboxylateAnticancerSimilar mechanisms but different efficacy levels
Indole-3-acetic acidPlant hormoneDifferent biological roles and mechanisms

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